Bleu de calcéine

Vue d'ensemble

Description

Le Bleu de Calcéine est un colorant fluorescent largement utilisé dans divers domaines scientifiques. C’est un substrat de l’estérase perméable aux cellules qui peut servir de sonde de viabilité, mesurant à la fois l’activité enzymatique et l’intégrité de la membrane cellulaire. Le colorant est faiblement fluorescent jusqu’à ce qu’il pénètre dans les cellules viables, où les estérases intracellulaires clivent les groupes esters d’acétoxymethyle, ce qui donne un produit hautement fluorescent. Le this compound est excité de manière optimale à 360 nanomètres et émet un maximum à 445 nanomètres .

Applications De Recherche Scientifique

Le Bleu de Calcéine a une large gamme d’applications en recherche scientifique, notamment :

Tests de viabilité cellulaire : Utilisé pour distinguer les cellules vivantes des cellules mortes en fonction de l’activité de l’estérase.

Études de migration et d’adhésion cellulaire : Aide à suivre et à tracer les cellules dans divers processus biologiques.

Imagerie du calcium intracellulaire : Utilisé pour étudier la dynamique des ions calcium dans les cellules.

Microscopie à fluorescence et cytométrie en flux : Employé dans l’imagerie et l’analyse des cellules en fonction de leurs propriétés de fluorescence

Mécanisme D'action

Le Bleu de Calcéine exerce ses effets par le biais du mécanisme suivant :

Perméabilité cellulaire : Les groupes esters d’acétoxymethyle permettent au this compound de pénétrer les membranes cellulaires.

Clivage de l’estérase : Une fois à l’intérieur de la cellule, les estérases intracellulaires clivent les groupes esters, transformant le this compound en sa forme fluorescente.

Émission de fluorescence : Le this compound fluorescent est retenu dans le cytoplasme, ce qui permet l’imagerie et l’analyse

Composés similaires :

Calcein AM : Un colorant fluorescent vert utilisé pour des applications similaires, mais avec des longueurs d’onde d’excitation et d’émission différentes.

Hoechst 33342 : Un colorant fluorescent bleu utilisé pour la coloration de l’ADN dans les cellules vivantes.

DAPI : Un autre colorant fluorescent bleu utilisé pour la coloration de l’ADN

Unicité : Le this compound est unique en raison de ses longueurs d’onde d’excitation et d’émission spécifiques, qui assurent une séparation spectrale par rapport à d’autres fluorophores courants, tels que les colorants fluorescents verts et rouges. Cela le rend particulièrement utile pour les expériences de multiplexage où plusieurs étiquettes fluorescentes sont utilisées .

Analyse Biochimique

Biochemical Properties

Calcein Blue is a non-fluorescent compound that can permeate the cell membrane due to its lipophilic properties . Once inside the cell, it is cleaved by intracellular esterases, yielding the fluorescent Calcein molecule . This conversion allows the dye to be retained within the cytoplasm .

Cellular Effects

Calcein Blue is used for labeling live cells that can be detected and further analyzed by flow cytometry . The enhanced hydrophobicity provided by the acetomethoxy (AM) group allows this dye to readily enter viable cells . Once inside, intracellular esterases cleave the AM groups off of the weakly fluorescent Calcein Blue AM, trapping fluorescent Calcein Blue within the cell . Since dead cells lack esterase activity, only viable cells are labeled .

Molecular Mechanism

The molecular mechanism of Calcein Blue involves its conversion by intracellular esterases into a fluorescent form . This process activates the fluorescence of Calcein, allowing for easy detection and visualization .

Temporal Effects in Laboratory Settings

Calcein Blue AM should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is not fixable and

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Bleu de Calcéine est synthétisé en faisant réagir la 4-méthylombelliférone avec l’acide iminodiacétique. La réaction implique la formation d’un dérivé de la coumarine avec une structure d’acide iminodiacétique. Les groupes esters d’acétoxymethyle sont introduits pour améliorer la perméabilité cellulaire .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit par une synthèse à grande échelle impliquant les mêmes réactions chimiques de base, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend un contrôle minutieux des conditions réactionnelles telles que la température, le pH et le choix du solvant afin de garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions : Le Bleu de Calcéine subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Les groupes esters d’acétoxymethyle sont hydrolysés par les estérases intracellulaires pour produire le this compound fluorescent.

Complexation : Le this compound peut former des complexes avec des ions métalliques, ce qui peut éteindre sa fluorescence.

Réactifs et conditions courants :

Hydrolyse : Se produit généralement en présence d’estérases dans les cellules viables.

Complexation : Des ions métalliques tels que le fer (II) peuvent être utilisés pour former des complexes avec le this compound.

Principaux produits :

Hydrolyse : Produit le this compound fluorescent.

Complexation : Forme des complexes métal-Bleu de Calcéine, qui peuvent être utilisés dans diverses applications analytiques.

Comparaison Avec Des Composés Similaires

Calcein AM: A green-fluorescent dye used for similar applications but with different excitation and emission wavelengths.

Hoechst 33342: A blue-fluorescent dye used for staining DNA in live cells.

Uniqueness: Calcein Blue is unique due to its specific excitation and emission wavelengths, which provide spectral separation from other common fluorophores like green and red fluorescent dyes. This makes it particularly useful for multiplexing experiments where multiple fluorescent labels are used .

Propriétés

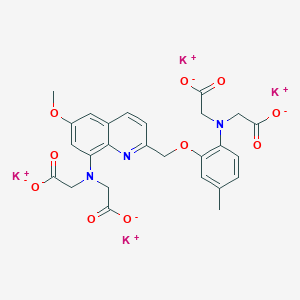

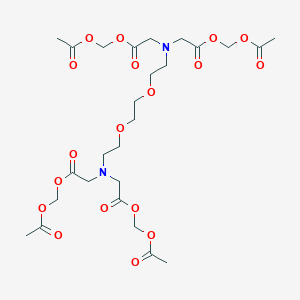

IUPAC Name |

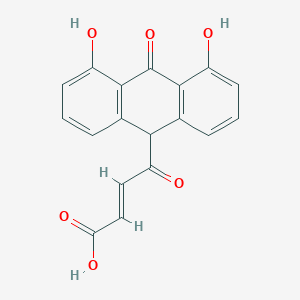

2-[carboxymethyl-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7/c1-8-4-14(22)23-15-9(8)2-3-11(17)10(15)5-16(6-12(18)19)7-13(20)21/h2-4,17H,5-7H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPSHDMGSVVHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale yellow powder; [Acros Organics MSDS] | |

| Record name | Calcein Blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54375-47-2 | |

| Record name | Calcein blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54375-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Calcein Blue interact with metal ions?

A1: Calcein Blue forms chelate complexes with various metal ions, including calcium (Ca2+), lead (Pb2+), cadmium (Cd2+), and copper (Cu2+). [, , , ] These complexes exhibit distinct fluorescence properties, allowing for sensitive and selective detection of these metals.

Q2: What is the effect of metal ion binding on the fluorescence of Calcein Blue?

A2: The fluorescence intensity of Calcein Blue is generally enhanced upon complexation with certain metal ions, such as calcium. [, ] Conversely, some metal ions, like lanthanides, can quench the fluorescence of Calcein Blue. [] The degree of fluorescence enhancement or quenching depends on the specific metal ion, its concentration, and the solution pH.

Q3: Can Calcein Blue be used to study cellular processes?

A3: Yes, Calcein Blue acetoxymethyl ester (Calcein Blue AM), a cell-permeable derivative, is commonly used to assess cell viability and monitor cellular processes such as endocytosis and exocytosis. [, , ] Once inside the cell, esterases cleave the AM groups, trapping the fluorescent Calcein Blue within the cytoplasm.

Q4: What is the molecular formula and weight of Calcein Blue?

A4: The molecular formula of Calcein Blue is C30H26N2O13. It has a molecular weight of 602.52 g/mol.

Q5: Does Calcein Blue have any characteristic spectroscopic data?

A5: Yes, Calcein Blue exhibits specific absorption and emission wavelengths. The maximum absorption wavelength (λabs) is around 360 nm, while the maximum emission wavelength (λem) is approximately 460 nm. [, ] These values can vary slightly depending on the solvent and the presence of metal ions.

Q6: Does Calcein Blue exhibit any catalytic properties?

A6: While primarily known as a fluorescent indicator, there is limited research exploring the potential catalytic properties of Calcein Blue. Further investigation is needed to determine if it can act as a catalyst in specific chemical reactions.

Q7: Have there been any computational studies on Calcein Blue and its metal complexes?

A7: Yes, density functional theory (DFT) calculations have been employed to predict the stability constants of Cu2+ complexes with Calcein Blue and other fluorescent ligands. [] These studies provide insights into the binding affinities and structural features of metal-Calcein Blue complexes.

Q8: How do structural modifications of Calcein Blue affect its fluorescence properties?

A8: Structural modifications, particularly those altering the chelating groups or the conjugated system of Calcein Blue, can significantly impact its fluorescence properties. For example, changing the substituents on the aromatic rings or modifying the length of the conjugated system can shift the absorption and emission wavelengths. [, , ] These modifications can be strategically employed to fine-tune the fluorescence characteristics for specific applications.

Q9: What are some strategies to improve the stability of Calcein Blue formulations?

A9: Several strategies can be used to enhance the stability of Calcein Blue formulations, including:* Protecting from light: Storing Calcein Blue solutions in amber vials or wrapping them in foil can prevent photodegradation.* Controlling pH: Maintaining the solution pH within the optimal range for Calcein Blue stability can help prevent degradation.* Adding stabilizers: Incorporating antioxidants or other stabilizing agents in the formulation can protect against oxidative degradation. []

Q10: Are there specific safety regulations regarding the handling and disposal of Calcein Blue?

A10: As with all laboratory chemicals, Calcein Blue should be handled with care. While it is not classified as highly hazardous, it's important to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific safety precautions, handling instructions, and disposal guidelines.

Q11: Are there alternative fluorescent dyes with similar properties to Calcein Blue?

A11: Yes, several alternative fluorescent dyes can be used for applications where Calcein Blue is typically employed. Some examples include:* Fluorescein: Offers bright green fluorescence and is widely used in cell biology and microscopy.* Rhodamine: Provides a range of colors, from orange to red, and is known for its high quantum yield.* Xylenol Orange: Forms colored complexes with metal ions, similar to Calcein Blue, and can be used as a fluorescent indicator. []

Q12: Are there specific guidelines for recycling or disposing of Calcein Blue waste?

A12: Disposal of Calcein Blue should follow local regulations and guidelines for laboratory chemical waste. Consulting the SDS and local environmental health and safety offices is crucial for proper waste management.

Q13: What are some notable milestones in the research and development of Calcein Blue?

A13: Key milestones in Calcein Blue research include:* Initial synthesis and characterization: Establishment of its chemical structure and properties.* Development of cell-permeable derivatives like Calcein Blue AM: Expanding its use in cell biology and viability assays. [, ]* Exploration of its applications in various fields: Including analytical chemistry for metal ion detection, materials science for surface characterization, and biological research for studying cellular processes. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

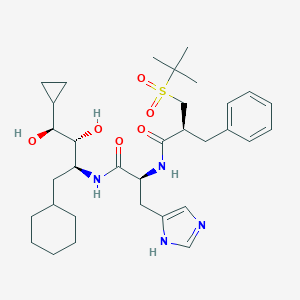

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)

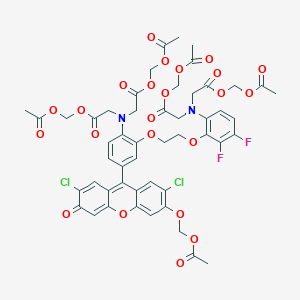

![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)